N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide
Description
N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide is a synthetic compound featuring a benzamide core substituted with a 3-methoxy group and a side chain containing a 2-chlorophenyl moiety and a pyrrolidin-1-yl ethyl group. The 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the pyrrolidine ring could influence pharmacokinetics, such as metabolic stability .
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-16-8-6-7-15(13-16)20(24)22-14-19(23-11-4-5-12-23)17-9-2-3-10-18(17)21/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3,(H,22,24) |
InChI Key |
UCFDYURNNBDNGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methoxybenzamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group are likely involved in binding to these targets, while the methoxybenzamide moiety may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional or structural similarities with N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide:
Structural and Functional Differences
- Core Heterocycle: The target compound’s benzamide core differs from the quinoline-carboxamide in and the benzimidazole in . Benzamide derivatives are often associated with protease inhibition or receptor antagonism, whereas quinoline-carboxamides may target kinases or immune pathways .
- Substituent Effects : The 2-chlorophenyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to the ethoxybenzyl group in . This could enhance binding to hydrophobic pockets in biological targets.
- Pyrrolidine vs.
Pharmacological Implications
- Receptor Binding: The 3-methoxybenzamide group may act as a hydrogen bond acceptor, similar to the hydroxyl-quinoline in , but with altered selectivity due to steric differences.
- Cell Response Modulation: Compounds with pyrrolidin-1-yl ethyl side chains (e.g., SzR-109 in ) demonstrate immunomodulatory effects, suggesting the target compound may share this activity but with modified potency due to the chlorophenyl substitution .
Biological Activity
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20ClN
- Molecular Weight : 273.79 g/mol
The compound features a chlorophenyl group, a pyrrolidine moiety, and a methoxybenzamide structure, contributing to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Activity : Studies have demonstrated that this compound may possess analgesic properties. In animal models, it has shown efficacy in reducing pain responses, suggesting potential applications in pain management.
- Antidepressant-like Effects : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in rodent models. This is hypothesized to be related to its interaction with neurotransmitter systems.
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage and may enhance cognitive function.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and pain perception.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic and anti-inflammatory effects.
Case Studies
- Case Study 1 : A study published in 2023 examined the antinociceptive effects of the compound in a rat model using the hot plate test. Results indicated a significant reduction in withdrawal latency compared to control groups, supporting its potential as an analgesic agent .
- Case Study 2 : Another research effort focused on the compound's antidepressant-like effects using the forced swim test. The findings suggested that treatment with this compound led to decreased immobility time, indicating enhanced mood-related behaviors .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
